molecular formula C14H11F4N3O B2566087 N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415510-48-2

N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide

Cat. No. B2566087
CAS RN: 2415510-48-2
M. Wt: 313.256
InChI Key: ZYFNVILBKXAVPN-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide, also known as FMTP, is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FMTP has been studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide involves the inhibition of specific enzymes, such as protein kinases, by binding to their active sites and preventing them from carrying out their normal functions. This leads to a disruption of cellular signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinases, which play a critical role in cellular signaling pathways. This inhibition leads to a disruption of normal cellular functions, ultimately resulting in the inhibition of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide in lab experiments is its potent inhibitory activity against certain enzymes, making it a promising candidate for the development of novel drugs. However, the limitations of using N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide, including:
1. Further studies to fully understand the mechanism of action of N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide and its potential applications in the development of novel drugs.
2. Studies to determine the toxicity and safety of N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide in vivo.
3. Development of new synthetic methods for the production of N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide.
4. Exploration of the potential applications of N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide in other areas of medicinal chemistry, such as the treatment of infectious diseases.
5. Studies to determine the efficacy of N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its potent inhibitory activity against certain enzymes makes it a promising candidate for the development of novel drugs, particularly for the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action and potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide involves several steps, including the reaction of 3-fluoro-4-methylbenzaldehyde with 2,6-difluorobenzonitrile, followed by the addition of methylamine and trifluoroacetic acid. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of cancer and other diseases. Several studies have shown that N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide exhibits potent inhibitory activity against certain enzymes, such as protein kinases, which play a critical role in the growth and proliferation of cancer cells.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N3O/c1-7-3-4-9(5-10(7)15)21-13(22)11-6-12(14(16,17)18)20-8(2)19-11/h3-6H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFNVILBKXAVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC(=N2)C)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide

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